molecular formula C19H15Cl2NOS B3035872 2,3-dihydroindeno[2,1-b]thiopyran-4(9H)-one O-(2,4-dichlorobenzyl)oxime CAS No. 338757-69-0

2,3-dihydroindeno[2,1-b]thiopyran-4(9H)-one O-(2,4-dichlorobenzyl)oxime

Cat. No. B3035872
CAS RN: 338757-69-0
M. Wt: 376.3 g/mol
InChI Key: ZUDDBZPLIRFNQX-OQKWZONESA-N
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Description

The compound is a complex organic molecule, likely containing an indeno[2,1-b]thiopyran core structure. Indeno[2,1-b]thiopyran is a type of polycyclic aromatic hydrocarbon with a fused ring system .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds, such as substituted 2,3,6,7-tetrahydrothiopyrano[2,3-b] thiopyran-4,5-diones, have been synthesized from readily available dialkenoylketene dithioacetals .


Molecular Structure Analysis

The molecular structure of this compound likely involves multiple ring structures, including an indeno[2,1-b]thiopyran core. Similar compounds, like Octahydrothiopyrano[2,3-b]thiopyran-4,5-dione, contain multiple bonds, double bonds, and six-membered rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, similar compounds like 3,4-Dihydro-2H-thiopyran have specific properties like density, boiling point, vapour pressure, and others .

Scientific Research Applications

Synthesis and Reactivity in Organic Chemistry

The compound 2,3-dihydroindeno[2,1-b]thiopyran-4(9H)-one O-(2,4-dichlorobenzyl)oxime is involved in various synthesis and reactivity studies in organic chemistry. For instance, research on the synthesis of dithieno[2,3-b:3′,2′-e]-8H-thiopyran-8-thione and dithieno[2,3-b:3′,2′-e]-8H-thiopyran-8-one explores similar thiopyran systems. These studies focus on the formation of thiopyrilium structures and their characterization using UV and PMR spectroscopy (Grol, 1974).

Application in Nonlinear Optics

The nonlinear optical properties of compounds related to this compound, such as 5-oxo-4,5-dihydroindeno[1,2-b]pyrans, have been explored. These studies involve measuring nonlinear refractive indexes and absorption coefficients, indicating strong two-photon absorption, making these compounds significant in the field of nonlinear optics (Ara et al., 2007).

Photocycloaddition Studies

The compound has been studied in the context of photocycloaddition reactions. For example, research on 2,3-Dihydro-2,2-dimethyl-4H-thiopyran-4-one, a similar thiopyran derivative, investigates its photocycloaddition reactions with various quenchers, providing insights into the regiospecific and stereospecific nature of these reactions (Margaretha et al., 2007).

properties

IUPAC Name

(E)-N-[(2,4-dichlorophenyl)methoxy]-3,9-dihydro-2H-indeno[2,1-b]thiopyran-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NOS/c20-14-6-5-13(16(21)10-14)11-23-22-17-7-8-24-18-9-12-3-1-2-4-15(12)19(17)18/h1-6,10H,7-9,11H2/b22-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDDBZPLIRFNQX-OQKWZONESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C1=NOCC3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C\1CSC2=C(/C1=N/OCC3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-dihydroindeno[2,1-b]thiopyran-4(9H)-one O-(2,4-dichlorobenzyl)oxime
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2,3-dihydroindeno[2,1-b]thiopyran-4(9H)-one O-(2,4-dichlorobenzyl)oxime
Reactant of Route 3
2,3-dihydroindeno[2,1-b]thiopyran-4(9H)-one O-(2,4-dichlorobenzyl)oxime
Reactant of Route 4
2,3-dihydroindeno[2,1-b]thiopyran-4(9H)-one O-(2,4-dichlorobenzyl)oxime
Reactant of Route 5
2,3-dihydroindeno[2,1-b]thiopyran-4(9H)-one O-(2,4-dichlorobenzyl)oxime
Reactant of Route 6
Reactant of Route 6
2,3-dihydroindeno[2,1-b]thiopyran-4(9H)-one O-(2,4-dichlorobenzyl)oxime

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